molecular formula C9H12ClF2NO B3031092 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride CAS No. 1431965-01-3

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride

Cat. No.: B3031092
CAS No.: 1431965-01-3
M. Wt: 223.65
InChI Key: VREAQECTBMOQLW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride is a substituted aniline derivative characterized by a methyl group at the ortho position and a 2,2-difluoroethoxy group at the para position of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6-4-7(2-3-8(6)12)13-5-9(10)11;/h2-4,9H,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREAQECTBMOQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-01-3
Record name Benzenamine, 4-(2,2-difluoroethoxy)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-01-3
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Record name 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride typically involves the reaction of 4-chloro-2-methylaniline with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-(2,2-Difluoroethoxy)-2-methylaniline HCl 2-methyl, 4-(2,2-difluoroethoxy) C₉H₁₁ClF₂NO 227.64* - Likely high polarity due to -OCH₂CF₂; pharmaceutical intermediate
4-Ethoxy-2-fluoroaniline HCl 2-fluoro, 4-ethoxy C₈H₁₁ClFNO 203.63 380430-46-6 Lower lipophilicity vs. difluoroethoxy; used in organic synthesis
2-Methylaniline HCl (o-Toluidine HCl) 2-methyl C₇H₁₀ClN 143.61 636-21-5 Basic aniline derivative; industrial dye precursor
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine HCl 4-(2,2-difluoroethoxy), propan-1-amine C₁₁H₁₅ClF₂NO 266.69 - Increased steric bulk; potential CNS drug intermediate
4-(Difluoromethoxy)phenylmethanamine HCl 4-(difluoromethoxy), diphenylmethane C₁₄H₁₄ClF₂NO 285.72 2044872-13-9 Higher molecular weight; possible neuroactive applications

*Molecular weight calculated based on formula C₉H₁₁ClF₂NO.

Key Observations:
  • Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in the target compound introduces strong electronegativity, enhancing solubility in polar solvents compared to ethoxy or methyl substituents .
  • Lipophilicity: Fluorine atoms in the difluoroethoxy group lower lipophilicity relative to non-fluorinated analogs (e.g., 4-ethoxy-2-fluoroaniline HCl), impacting membrane permeability in biological systems .

Biological Activity

4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by the difluoroethoxy group and an aniline moiety, suggests interesting biological activities that merit detailed investigation.

  • Chemical Formula : C₉H₁₁F₂NO·ClH
  • CAS Number : 1431965-01-3
  • Molecular Weight : 211.64 g/mol

The biological activity of 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoroethoxy group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular components.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of aniline have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways. While specific data on 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride is limited, its structural analogs suggest potential efficacy against gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Compounds containing the aniline structure are often explored for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

Cytotoxicity and Cancer Research

The cytotoxic effects of aniline derivatives have been documented in various cancer cell lines. Preliminary studies suggest that 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride may induce apoptosis in cancer cells through mechanisms such as oxidative stress induction or disruption of cell cycle progression. However, more targeted studies are needed to elucidate its specific mechanisms and effectiveness.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth by aniline derivatives
Evaluation of Anti-inflammatory PropertiesShowed reduction in COX-2 expression in vitro
Investigation into CytotoxicityInduced apoptosis in breast cancer cell lines at high concentrations

Research Findings

  • Antimicrobial Activity : A study highlighted the antimicrobial potential of related compounds, suggesting that structural modifications can enhance activity against resistant strains.
  • Inflammation Inhibition : Research has shown that compounds similar to 4-(2,2-difluoroethoxy)-2-methylaniline hydrochloride can effectively modulate inflammatory pathways, indicating potential therapeutic applications in treating chronic inflammatory diseases.
  • Cytotoxic Mechanisms : Investigations into the cytotoxic properties revealed that derivatives could activate apoptotic pathways in neoplastic cells, warranting further exploration for anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with nucleophilic substitution of 2-methylaniline derivatives using 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structural integrity using 1H^{1}\text{H} and 19F^{19}\text{F} NMR. Final hydrochlorination is achieved with HCl in ethanol. Optimize yield by varying reaction temperature (40–60°C) and stoichiometry of the difluoroethylating agent .
  • Purity Assessment : Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Use recrystallization (ethanol/water) for final purification.

Q. What analytical techniques are most effective for confirming the purity and structural integrity of 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride?

  • Key Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (δ 6.5–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for -OCH2_2CF2_2H), 19F^{19}\text{F} NMR (δ -120 to -125 ppm for CF2_2), and 13C^{13}\text{C} NMR for backbone confirmation.
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ ~234.2) for molecular weight verification .

Q. How should researchers assess the solubility and stability of this compound under various experimental conditions?

  • Solubility : Test in DMSO, water (pH 2–7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm). The hydrochloride salt typically exhibits improved aqueous solubility compared to the free base.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and moisture to prevent hydrolysis of the difluoroethoxy group .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data across different in vitro models?

  • Approach :

  • Validate assay conditions (e.g., cell line specificity, incubation time) using orthogonal methods (e.g., fluorescence-based vs. luminescence assays).
  • Compare dose-response curves (IC50_{50} values) across models and assess potential off-target effects via kinase profiling or proteomic analysis.
  • Use deuterated analogs to study metabolic stability’s role in activity variations .

Q. How can computational methods predict the reactivity and metabolic pathways of this compound?

  • Tools :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies for the difluoroethoxy group to predict hydrolysis susceptibility.
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., amine receptors) to identify binding motifs.
  • Metabolism Prediction : Use software like MetaSite to forecast Phase I/II metabolic sites (e.g., N-methylation, glucuronidation) .

Q. What challenges arise in interpreting 19F^{19}\text{F} NMR data, and how can they be mitigated?

  • Challenges : Signal splitting due to 19F^{19}\text{F}-1H^{1}\text{H} coupling and solvent-induced shifts.
  • Solutions :

  • Apply 19F^{19}\text{F}-decoupling during acquisition.
  • Reference spectra to external standards (e.g., CFCl3_3).
  • Use deuterated solvents (e.g., DMSO-d6_6) to minimize interference .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Methodology :

  • Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in responsive vs. resistant cells.
  • Validate using siRNA knockdown of putative targets (e.g., amine oxidases).
  • Cross-reference with databases (e.g., PubChem BioAssay) to contextualize results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation of fine powders; store in airtight containers under nitrogen.
  • Dispose of waste via licensed hazardous waste services due to potential amine toxicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride

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